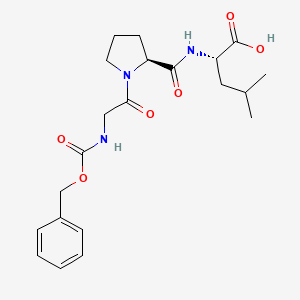
Z-Gly-Pro-Leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Gly-Pro-Leu is a synthetic tripeptide composed of glycine, proline, and leucine. It is often used in biochemical research due to its unique structural properties and its role in various biological processes. The compound is known for its stability and ability to form specific secondary structures, making it a valuable tool in the study of protein folding and enzyme interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection and coupling of subsequent amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. The use of high-quality reagents and optimized reaction conditions ensures the consistent production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Pro-Leu can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The peptide bond between the amino acids can be hydrolyzed by proteolytic enzymes, while the side chains of the amino acids can participate in oxidation and substitution reactions.
Common Reagents and Conditions
Hydrolysis: Proteolytic enzymes such as trypsin and chymotrypsin can cleave the peptide bonds in this compound under physiological conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the side chains of proline and leucine.
Substitution: Nucleophilic reagents can substitute specific side chains, altering the peptide’s properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis by trypsin would yield smaller peptide fragments, while oxidation might result in the formation of hydroxylated derivatives.
Scientific Research Applications
Z-Gly-Pro-Leu has a wide range of applications in scientific research:
Chemistry: It is used to study peptide bond formation and cleavage, as well as the effects of various chemical modifications on peptide stability.
Biology: The compound is employed in the study of protein folding, enzyme-substrate interactions, and the role of specific amino acid sequences in biological processes.
Medicine: this compound is used in the development of peptide-based drugs and as a model compound for studying the pharmacokinetics and pharmacodynamics of peptide therapeutics.
Industry: The peptide is used in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry and HPLC.
Mechanism of Action
The mechanism of action of Z-Gly-Pro-Leu involves its interaction with specific enzymes and receptors. The peptide can act as a substrate for proteolytic enzymes, which cleave the peptide bonds and release the individual amino acids. Additionally, the unique sequence of glycine, proline, and leucine can influence the peptide’s ability to form secondary structures, such as alpha-helices and beta-sheets, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Pro-Gly: Another tripeptide with similar structural properties but different biological activity.
Z-Pro-Leu-Gly: A tripeptide with a different sequence that affects its interaction with enzymes and receptors.
Z-Gly-Pro-Ala: A tripeptide with alanine instead of leucine, which alters its chemical and biological properties.
Uniqueness
Z-Gly-Pro-Leu is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of proline in the middle of the sequence introduces a kink in the peptide chain, affecting its ability to form secondary structures. This unique feature makes this compound a valuable tool in the study of protein folding and enzyme interactions.
Properties
CAS No. |
2646-63-1 |
|---|---|
Molecular Formula |
C21H29N3O6 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H29N3O6/c1-14(2)11-16(20(27)28)23-19(26)17-9-6-10-24(17)18(25)12-22-21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,29)(H,23,26)(H,27,28)/t16-,17-/m0/s1 |
InChI Key |
QYDFKWAKGMDHJL-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


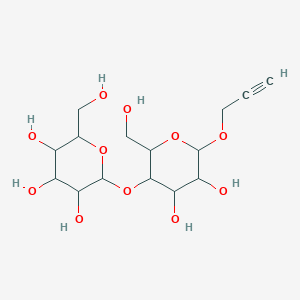
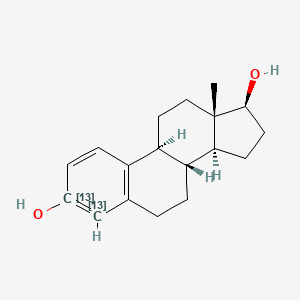
![Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12428701.png)
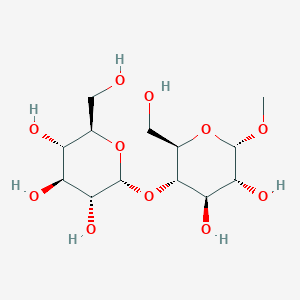
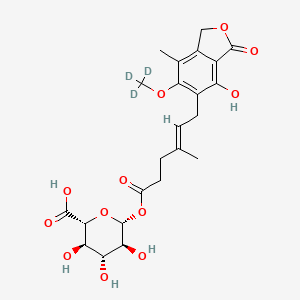
![2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B12428710.png)
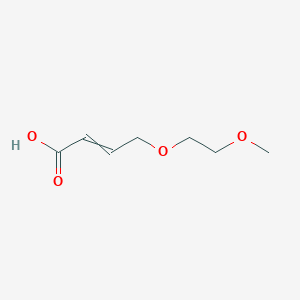
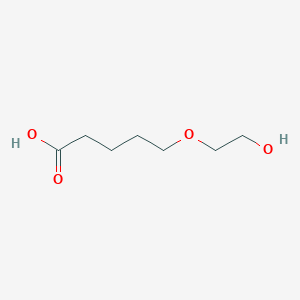
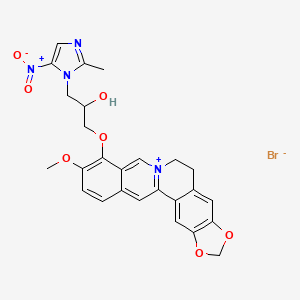
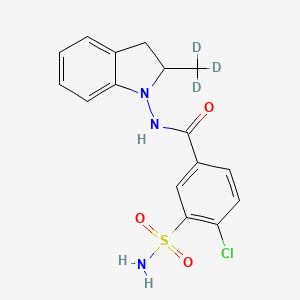
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
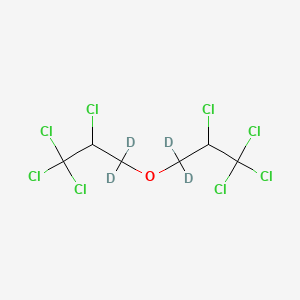
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
